dcvj

Vue d'ensemble

Description

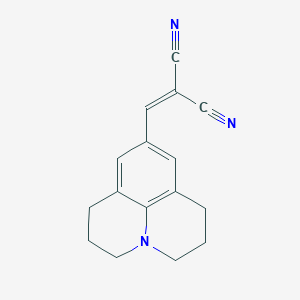

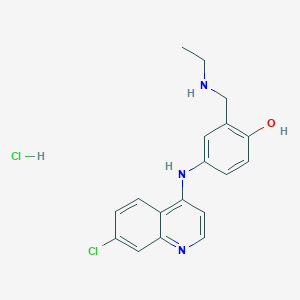

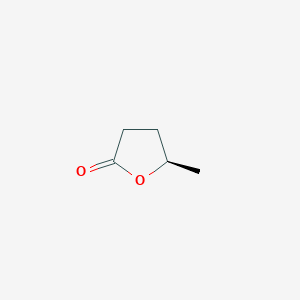

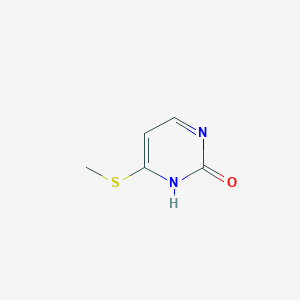

9-(2,2-Dicyanovinyl)julolidine, also known as DCVJ, is a molecular rotor and a unique fluorescent dye . It binds to tubulin and actin, and its fluorescence intensity drastically increases upon polymerization . This compound also binds to phospholipid bilayers and increases its fluorescence intensity . It can detect the kinetic process of degranulation of mast cells .

Synthesis Analysis

The synthesis of julolidine, the core structure of this compound, has been extensively explored . The main synthetic approaches for constructing and modifying the julolidine ring have been summarized and compared . The strategies reported for the synthesis of the julolidine ring include aldol condensation, olefination, imine synthesis, and cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 9-(2,2-Dicyanovinyl)julolidine is C16H15N3 . Its properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used .Chemical Reactions Analysis

This compound is a fluorescent molecular rotor, and its fluorescence properties are greatly affected by the angle of rotation of the olefin group extending off of its lone aromatic ring . Researchers have explored its utility in polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids .Physical And Chemical Properties Analysis

9-(2,2-Dicyanovinyl)julolidine has a molecular weight of 249.31 g/mol . It is soluble in DMSO and chloroform . It has an excitation maximum at approximately 450 nm, and its emission is approximately 480 or 505 nm for low or high viscosity solvents, respectively .Applications De Recherche Scientifique

Spectroscopie de fluorescence

9,22-Dicyanovinyl-julolidine (DCVJ) : est un rotor moléculaire fluorescent utilisé largement en spectroscopie de fluorescence. Son intensité de fluorescence augmente lors de la liaison aux protéines, ce qui en fait une sonde excellente pour étudier les interactions et la dynamique des protéines . La capacité du composé à fluorescer à des longueurs d’onde spécifiques (λex 433 nm ; λem 500 nm) permet un suivi précis dans les systèmes biologiques .

Détection et diagnostic

En tant qu’outil polyvalent, This compound a été employé dans des applications de détection et de diagnostic. Il sert de sonde fluorescente d’activation, qui est efficace dans la détection des propriétés environnementales locales telles que la polarité, le pH, la viscosité, le repliement des protéines et le mauvais repliement . Cela le rend précieux pour surveiller les changements dans le microenvironnement des systèmes cellulaires vivants.

Études de polymérisation

En science des polymères, This compound est utilisé pour surveiller les processus de polymérisation. Sa sensibilité aux changements de viscosité permet aux chercheurs d’observer la polymérisation au fur et à mesure qu’elle se produit, fournissant des informations sur la cinétique et les mécanismes de formation des polymères .

Détection des ions métalliques

Les propriétés fluorescentes du composé le rendent adapté à la détection des ions métalliques. En intégrant This compound dans un système, les scientifiques peuvent détecter et quantifier la présence d’ions métalliques spécifiques en fonction des changements de fluorescence .

Recherche biochimique

This compound : a des applications en recherche biochimique, telles que la détection de l’agrégation des formulations d’IgG contenant du polysorbate. Ceci est crucial pour comprendre la stabilité et la durée de conservation des protéines thérapeutiques .

Imagerie cellulaire

En imagerie cellulaire, This compound est utilisé pour colorer les protéines et les structures cellulaires. Son rendement quantique augmente avec la diminution de la rotation libre lors de la liaison, ce qui le rend utile pour étudier la cinétique de la formation des fibrilles bêta-amyloïdes et d’autres processus cellulaires .

Dynamique de la tubuline

Les chercheurs ont utilisé This compound pour étudier la dynamique de la tubuline. Sa fluorescence augmente lorsqu’elle est liée aux feuilles de tubuline, mais diminue lorsqu’elle est liée aux microtubules, fournissant des informations sur la dynamique structurale de la tubuline dans les cellules .

Détection de la transition de phase lipidique

This compound : est également appliqué dans la détection des transitions de phase lipidique chez les bactéries. Cette application est importante pour comprendre les propriétés de la membrane cellulaire bactérienne et leur réponse aux changements environnementaux .

Mécanisme D'action

Target of Action

The primary targets of DCVJ are tubulin and actin proteins . These proteins play a crucial role in maintaining the structure and function of cells. This compound binds to these proteins and its fluorescence intensity drastically increases upon their polymerization .

Mode of Action

This compound is a fluorescent molecular rotor . Its fluorescence properties are greatly affected by the angle of rotation of the olefin group extending off of its lone aromatic ring . When this compound binds to its targets (tubulin and actin), it undergoes a change in its rotational relaxation, which in turn influences its fluorescence properties .

Biochemical Pathways

This compound primarily serves as a fluorescent turn-on probe , showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . It is used to study the kinetics of beta-amyloid fibril formation , a process linked to Alzheimer’s disease.

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for biological studies.

Result of Action

Upon binding to its targets, this compound increases its fluorescence intensity . This property is utilized in a wide range of applications such as cellular imaging and detection of protein aggregation . For instance, it has been used to detect the kinetic process of degranulation of mast cells .

Action Environment

The action of this compound is influenced by environmental factors such as the viscosity of the solvent used . Its fluorescence yield increases with decreasing free rotation, which can be influenced by the viscosity of the solvent . Therefore, the action, efficacy, and stability of this compound can be modulated by adjusting the environmental conditions.

Orientations Futures

Fluorescent molecular rotors incorporating julolidine have found diverse applications in various fields . They have been used in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . The ongoing research concerning their diverse applications provides a forward-looking perspective on their potential advancements .

Analyse Biochimique

Biochemical Properties

9-(2,2-Dicyanovinyl)julolidine binds to tubulin and actin, two critical proteins in the cytoskeleton of cells . Upon polymerization of these proteins, the fluorescence intensity of 9-(2,2-Dicyanovinyl)julolidine drastically increases . This property allows it to serve as a fluorescent turn-on probe, showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .

Cellular Effects

9-(2,2-Dicyanovinyl)julolidine also binds to phospholipid bilayers, increasing its fluorescence intensity . This interaction allows it to detect the kinetic process of degranulation of mast cells . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. It is a mechanism used by several cell types involved in the immune response, including mast cells .

Molecular Mechanism

The molecular mechanism of 9-(2,2-Dicyanovinyl)julolidine involves its properties as a molecular rotor. Its fluorescence properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used . This allows it to bind to proteins like tubulin and actin and increase its fluorescence intensity upon their polymerization .

Temporal Effects in Laboratory Settings

The effects of 9-(2,2-Dicyanovinyl)julolidine over time in laboratory settings are primarily related to its fluorescence properties. As a molecular rotor, its fluorescence intensity increases drastically upon the polymerization of proteins it binds to

Metabolic Pathways

Given its binding to proteins such as tubulin and actin, it may play a role in processes related to protein polymerization .

Transport and Distribution

9-(2,2-Dicyanovinyl)julolidine binds to phospholipid bilayers, which suggests that it may be distributed within cells and tissues through interactions with these structures

Subcellular Localization

The subcellular localization of 9-(2,2-Dicyanovinyl)julolidine is not explicitly documented in the literature. Given its binding to tubulin and actin, it may be localized to areas of the cell where these proteins are present .

Propriétés

IUPAC Name |

2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROAUBRDKLVBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973835 | |

| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58293-56-4 | |

| Record name | 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58293-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 58293-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2,2-Dicyanovinyl)julolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)